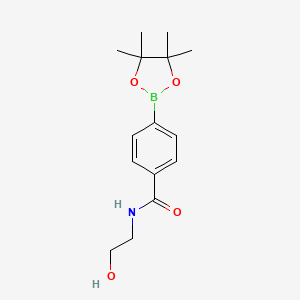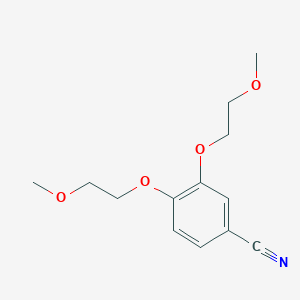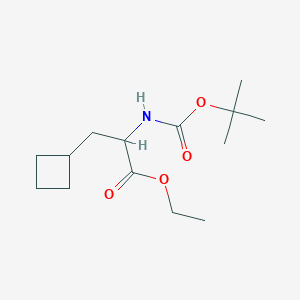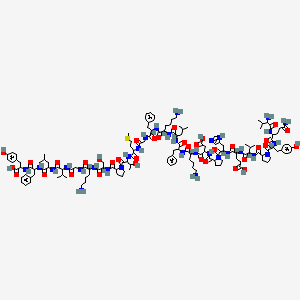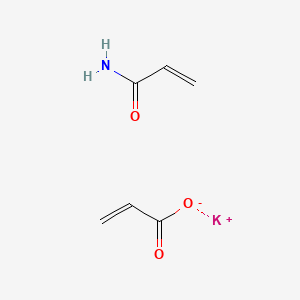
Potassium;prop-2-enamide;prop-2-enoate
Overview
Description
Potassium;prop-2-enamide;prop-2-enoate is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid) and 2-propenamide (acrylamide) in the presence of potassium ions. This compound is known for its high molecular weight and is widely used in various industrial applications due to its unique properties such as water solubility, film-forming ability, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, potassium salt (1:1), polymer with 2-propenamide typically involves free radical polymerization. The process begins with the mixing of 2-propenoic acid and 2-propenamide in the presence of a potassium salt. The reaction is initiated by a free radical initiator, such as potassium persulfate, under controlled temperature and pH conditions. The polymerization reaction proceeds through the formation of free radicals, which propagate the polymer chain by adding monomer units .
Industrial Production Methods
In industrial settings, the production of this copolymer is carried out in large-scale reactors where the monomers are continuously fed into the reaction vessel. The reaction conditions, such as temperature, pH, and initiator concentration, are carefully controlled to ensure consistent polymer quality. After polymerization, the product is typically purified by precipitation, filtration, and drying to obtain the final polymer in solid form .
Chemical Reactions Analysis
Types of Reactions
Potassium;prop-2-enamide;prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylic acid groups under acidic or basic conditions.
Cross-linking: The polymer can form cross-linked networks in the presence of cross-linking agents, enhancing its mechanical properties.
Complexation: The carboxylate groups in the polymer can form complexes with metal ions, which can be used in water treatment applications.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Cross-linking: Cross-linking agents such as N,N’-methylenebisacrylamide.
Complexation: Metal ions such as calcium, magnesium, or iron.
Major Products Formed
Hydrolysis: Formation of carboxylic acid groups.
Cross-linking: Formation of cross-linked polymer networks.
Complexation: Formation of metal-polymer complexes.
Scientific Research Applications
Potassium;prop-2-enamide;prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a flocculant in water treatment processes to remove suspended particles.
Biology: Employed in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of superabsorbent polymers, adhesives, and coatings .
Mechanism of Action
The mechanism of action of 2-propenoic acid, potassium salt (1:1), polymer with 2-propenamide is primarily based on its ability to form hydrogen bonds and ionic interactions. The carboxylate and amide groups in the polymer can interact with various molecules and ions, facilitating processes such as flocculation, gel formation, and drug encapsulation. These interactions are crucial for its applications in water treatment, biomedical devices, and industrial products .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, sodium salt (11), polymer with 2-propenamide: Similar in structure but uses sodium ions instead of potassium.
Acrylamide/sodium acrylate copolymer: Another copolymer with similar properties but different ionic composition.
Poly(acrylamide-co-acrylic acid): A copolymer with varying ratios of acrylamide and acrylic acid.
Uniqueness
Potassium;prop-2-enamide;prop-2-enoate is unique due to its specific ionic composition, which imparts distinct solubility and interaction properties compared to its sodium counterpart. The presence of potassium ions can influence the polymer’s behavior in various applications, making it suitable for specific industrial and biomedical uses .
Properties
IUPAC Name |
potassium;prop-2-enamide;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.C3H4O2.K/c2*1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHILBJDFONSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White granules; [Sigma-Aldrich MSDS] | |
| Record name | Poly(acrylamide-co-acrylic acid) potassium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
31212-13-2 | |
| Record name | 2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-PROPENOIC ACID, POTASSIUM SALT, POLYMER WITH 2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![A[5']P5[5']A SODIUM SALT](/img/structure/B1591286.png)

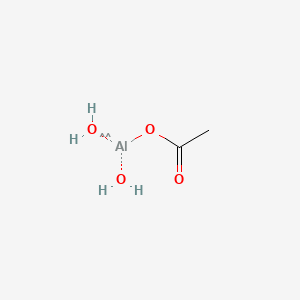
![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)
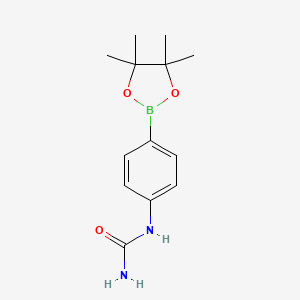
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/new.no-structure.jpg)
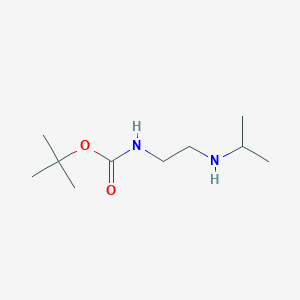
![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)

